![molecular formula C13H11ClO4 B3013234 4-[(2-Chlorophenoxy)methyl]-5-methylfuran-2-carboxylic acid CAS No. 339253-95-1](/img/structure/B3013234.png)
4-[(2-Chlorophenoxy)methyl]-5-methylfuran-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-Chlorophenoxy)methyl]-5-methylfuran-2-carboxylic acid, also known as CMFCA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
4-[(2-Chlorophenoxy)methyl]-5-methylfuran-2-carboxylic acid has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 4-[(2-Chlorophenoxy)methyl]-5-methylfuran-2-carboxylic acid has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In agriculture, 4-[(2-Chlorophenoxy)methyl]-5-methylfuran-2-carboxylic acid has been explored as a potential herbicide due to its ability to inhibit the growth of weeds. In material science, 4-[(2-Chlorophenoxy)methyl]-5-methylfuran-2-carboxylic acid has been studied for its potential use as a building block for the synthesis of new materials.
Mechanism of Action
The mechanism of action of 4-[(2-Chlorophenoxy)methyl]-5-methylfuran-2-carboxylic acid is not fully understood, but it is believed to involve the inhibition of specific enzymes or pathways in cells. In cancer cells, 4-[(2-Chlorophenoxy)methyl]-5-methylfuran-2-carboxylic acid has been shown to inhibit the activity of the enzyme pyruvate kinase M2, which is involved in the regulation of cell metabolism. In weeds, 4-[(2-Chlorophenoxy)methyl]-5-methylfuran-2-carboxylic acid has been shown to inhibit the activity of the enzyme acetolactate synthase, which is involved in the biosynthesis of essential amino acids.
Biochemical and Physiological Effects:
4-[(2-Chlorophenoxy)methyl]-5-methylfuran-2-carboxylic acid has been found to have various biochemical and physiological effects, depending on the specific application and target organism. In cancer cells, 4-[(2-Chlorophenoxy)methyl]-5-methylfuran-2-carboxylic acid has been shown to induce cell death and inhibit cell proliferation. In weeds, 4-[(2-Chlorophenoxy)methyl]-5-methylfuran-2-carboxylic acid has been shown to inhibit the growth and development of plants. In addition, 4-[(2-Chlorophenoxy)methyl]-5-methylfuran-2-carboxylic acid has been found to have low toxicity in mammalian cells and animals, making it a promising candidate for further study and development.
Advantages and Limitations for Lab Experiments
4-[(2-Chlorophenoxy)methyl]-5-methylfuran-2-carboxylic acid has several advantages and limitations for lab experiments. One advantage is its relatively simple synthesis method, which allows for easy production and modification of the compound. Another advantage is its low toxicity in mammalian cells and animals, which allows for safe handling and testing. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to predict its effects on different organisms and cells. Another limitation is the limited availability of the compound, which may limit its use in larger-scale experiments.
Future Directions
There are several future directions for the study and development of 4-[(2-Chlorophenoxy)methyl]-5-methylfuran-2-carboxylic acid. One direction is to further investigate its potential applications in medicine, agriculture, and material science. Another direction is to elucidate its mechanism of action, which may lead to the discovery of new targets for drug development. Additionally, further optimization of the synthesis method and development of new derivatives may improve the efficacy and specificity of the compound for different applications.
Synthesis Methods
4-[(2-Chlorophenoxy)methyl]-5-methylfuran-2-carboxylic acid can be synthesized through a series of chemical reactions, starting with the reaction of 2-chlorophenol with formaldehyde to form 2-(2-chlorophenoxy)ethanol. This intermediate product is then reacted with methyl vinyl ketone to yield 4-[(2-chlorophenoxy)methyl]-5-methylfuran-2-carboxylic acid. The synthesis method of 4-[(2-Chlorophenoxy)methyl]-5-methylfuran-2-carboxylic acid has been optimized to improve yield and purity, and various modifications have been made to the reaction conditions to achieve the desired product.
properties
IUPAC Name |
4-[(2-chlorophenoxy)methyl]-5-methylfuran-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO4/c1-8-9(6-12(18-8)13(15)16)7-17-11-5-3-2-4-10(11)14/h2-6H,7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQKXNXJUSWHDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(=O)O)COC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Chlorophenoxy)methyl]-5-methylfuran-2-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-2-oxoethyl]-1,3-oxazolidin-2-one](/img/structure/B3013152.png)
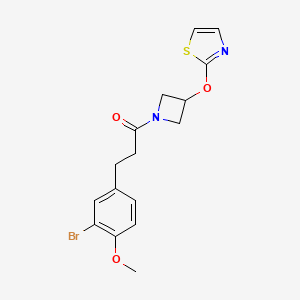
![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-chloro-5-nitrophenyl)methanone](/img/structure/B3013155.png)
![3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol](/img/structure/B3013156.png)
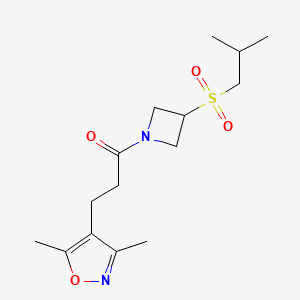

![N-[2-(5-tert-butyl-1,2,4-oxadiazol-3-yl)propan-2-yl]prop-2-enamide](/img/structure/B3013159.png)
![(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone](/img/structure/B3013161.png)
![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(oxan-4-yl)methanone](/img/structure/B3013162.png)
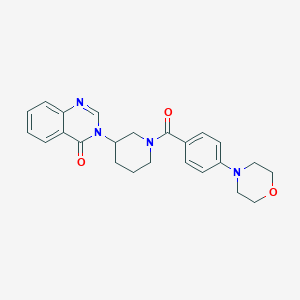
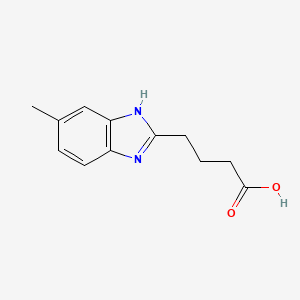
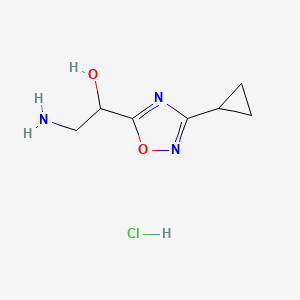

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(3,5-dimethylisoxazol-4-yl)propanamide](/img/structure/B3013173.png)